molecular formula C10H17NO3 B1277695 N-Boc-D-Prolinal CAS No. 73365-02-3

N-Boc-D-Prolinal

Cat. No.: B1277695
CAS No.: 73365-02-3
M. Wt: 199.25 g/mol
InChI Key: YDBPZCVWPFMBDH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-D-Prolinal, also known as N-(tert-Butoxycarbonyl)-D-prolinal, is a chemical compound with the molecular formula C10H17NO3. It is a derivative of proline, an amino acid, and is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is used to protect the amino group during chemical reactions.

Mechanism of Action

Target of Action

N-Boc-D-Prolinal is a biochemical reagent . . It’s often used in life science research as a biological material or organic compound .

Mode of Action

It’s known that the compound plays a role in peptide synthesis

Biochemical Pathways

As a reagent used in peptide synthesis , it can be inferred that it may play a role in protein-related pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 21525 , which could influence its bioavailability. It’s also worth noting that the compound has a melting point of 134-137 °C , which could affect its stability and hence its pharmacokinetic properties.

Result of Action

Given its role in peptide synthesis , it can be inferred that it may have an impact on protein structure and function, but specific effects would depend on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability. Furthermore, its optical activity is [α]22/D +60°, c = 2 in acetic acid , indicating that the compound’s activity could be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-D-Prolinal can be synthesized through several methods. One common approach involves the reaction of D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting N-Boc-D-proline is then oxidized to this compound using an oxidizing agent such as Dess-Martin periodinane or pyridinium chlorochromate (PCC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Boc-D-Prolinal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield D-prolinal.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: N-Boc-D-proline.

    Reduction: N-Boc-D-prolinol.

    Substitution: D-prolinal.

Scientific Research Applications

N-Boc-D-Prolinal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. The Boc protecting group allows for selective reactions at the amino group.

    Biology: this compound is used in the study of enzyme mechanisms and protein-ligand interactions. It serves as a substrate or inhibitor in various biochemical assays.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and enzyme inhibitors.

    Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

N-Boc-D-Prolinal can be compared with other similar compounds, such as:

    N-Boc-L-Prolinal: The L-enantiomer of this compound, which has similar chemical properties but different biological activity due to its stereochemistry.

    N-Boc-D-Proline: A related compound where the aldehyde group is replaced by a carboxylic acid group.

    N-Boc-D-Prolinol: A reduced form of this compound where the aldehyde group is reduced to an alcohol.

This compound is unique due to its specific stereochemistry and the presence of the aldehyde group, which allows for selective reactions and applications in various fields of research.

Properties

IUPAC Name

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBPZCVWPFMBDH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426548
Record name N-Boc-D-Prolinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73365-02-3
Record name N-Boc-D-Prolinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-D-prolinal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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